molecular formula C16H20N2O2 B11851048 2-(Diethylamino)ethyl quinoline-4-carboxylate CAS No. 89275-90-1

2-(Diethylamino)ethyl quinoline-4-carboxylate

Cat. No.: B11851048
CAS No.: 89275-90-1
M. Wt: 272.34 g/mol
InChI Key: VCRBMCDQOOADOQ-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl quinoline-4-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring. This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl quinoline-4-carboxylate typically involves the reaction of quinoline-4-carboxylic acid with diethylaminoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for quinoline derivatives often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used. For example, the use of microwave irradiation can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

2-(Diethylamino)ethyl quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl quinoline-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with the replication of pathogens. The quinoline ring structure allows it to intercalate into DNA, disrupting the normal function of nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylate: Another quinoline derivative with similar biological activities.

    Quinoline-8-ol: Known for its antimicrobial properties.

    Quinoline-4-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.

Uniqueness

2-(Diethylamino)ethyl quinoline-4-carboxylate is unique due to its specific diethylaminoethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

89275-90-1

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

2-(diethylamino)ethyl quinoline-4-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-3-18(4-2)11-12-20-16(19)14-9-10-17-15-8-6-5-7-13(14)15/h5-10H,3-4,11-12H2,1-2H3

InChI Key

VCRBMCDQOOADOQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=NC2=CC=CC=C12

Origin of Product

United States

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